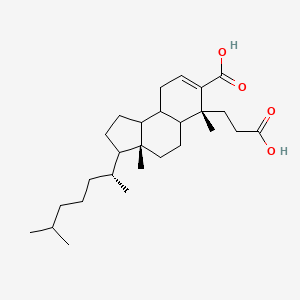
Diels' Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diels’ Acid, also known as 3-sulfolene, is a chemical compound that plays a significant role in organic synthesis. It is primarily used as a precursor in the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings.
准备方法
Synthetic Routes and Reaction Conditions
Diels’ Acid can be synthesized through the reaction of butadiene with sulfur dioxide. This reaction forms 3-sulfolene, which can be further purified through recrystallization. The reaction conditions typically involve moderate temperatures and the presence of a solvent such as xylene .
Industrial Production Methods
On an industrial scale, Diels’ Acid is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction between butadiene and sulfur dioxide but is optimized for large-scale production with enhanced safety measures and efficiency .
化学反应分析
Types of Reactions
Diels’ Acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfoxides.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted compounds depending on the specific reagents and conditions used .
科学研究应用
Diels’ Acid has numerous applications in scientific research, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Diels-Alder reaction.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of Diels’ Acid in the Diels-Alder reaction involves a concerted pericyclic reaction. This means that the reaction occurs in a single step without intermediates. The diene and dienophile interact through a cyclic transition state, leading to the formation of a six-membered ring. The reaction is governed by orbital symmetry considerations and is classified as a [4+2] cycloaddition .
相似化合物的比较
Similar Compounds
Maleic Anhydride: Another common dienophile used in Diels-Alder reactions.
Benzoquinone: Known for its high reactivity in Diels-Alder reactions.
Propenal: An electron-withdrawing group that enhances the reactivity of the dienophile.
Uniqueness
Diels’ Acid is unique due to its ability to act as both a diene and a dienophile in Diels-Alder reactions. This dual functionality makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of complex molecules .
属性
分子式 |
C27H44O4 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
(3aR,6R)-6-(2-carboxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylic acid |
InChI |
InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23(25(30)31)27(5,16-14-24(28)29)22(19)13-15-26(20,21)4/h10,17-22H,6-9,11-16H2,1-5H3,(H,28,29)(H,30,31)/t18-,19?,20?,21?,22?,26-,27-/m1/s1 |
InChI 键 |
QJUQBYMZJRWYDP-AOQTZIGRSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)O)C(=O)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


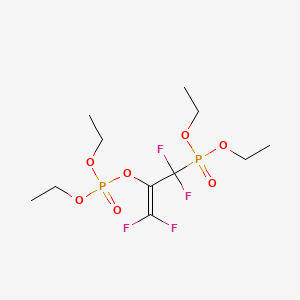
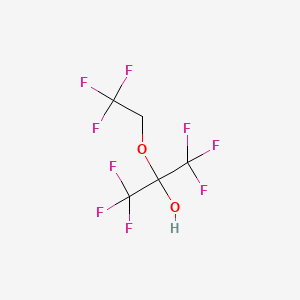
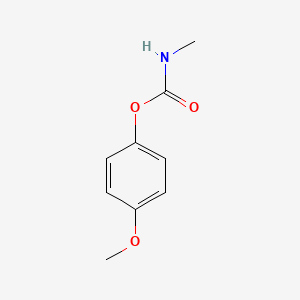
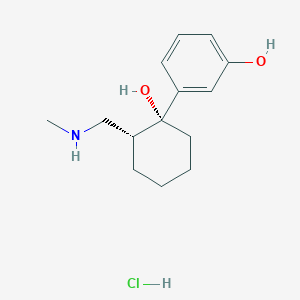


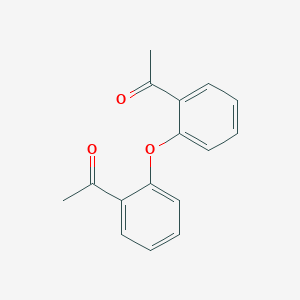
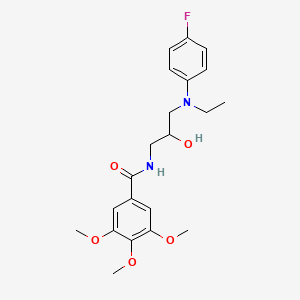
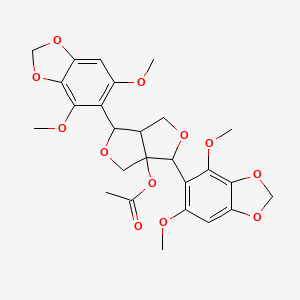



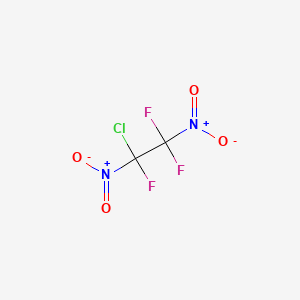
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
